2-Heptyl-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-heptyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20S/c1-2-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16-14/h7-9,11-12H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQYADHXMPKIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Heptyl 1 Benzothiophene and Its Structural Analogues
Strategies for C-2 Alkylation of the Benzothiophene (B83047) Core
Direct functionalization at the C-2 position of a pre-formed benzothiophene ring is a common and powerful strategy for introducing alkyl chains like the heptyl group. Various modern catalytic and non-catalytic methods have been developed to achieve this transformation with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in organic synthesis. nih.govnobelprize.orgnih.gov These reactions offer a powerful means to introduce a heptyl group at the C-2 position of the benzothiophene core.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orgharvard.edu For the synthesis of 2-heptyl-1-benzothiophene, this would typically involve the reaction of a 2-halobenzothiophene (e.g., 2-bromo- or 2-iodobenzothiophene) with heptylboronic acid or its corresponding ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edunih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org
| Component | Description | Typical Examples |
|---|---|---|
| Benzothiophene Substrate | A pre-functionalized benzothiophene, typically with a halogen at the C-2 position. | 2-Bromobenzothiophene, 2-Iodobenzothiophene |
| Coupling Partner | An organoboron reagent containing the desired alkyl group. | Heptylboronic acid, Heptylboronic acid pinacol ester |
| Palladium Catalyst | A source of palladium(0), often generated in situ. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Base | Required for the activation of the organoboron reagent. | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Often a mixture of an organic solvent and water. | Toluene (B28343)/H₂O, Dioxane/H₂O, DMF |
The Stille coupling reaction provides an alternative palladium-catalyzed method, utilizing an organotin reagent as the coupling partner. rsc.orgnumberanalytics.com In this case, this compound could be synthesized by reacting a 2-halobenzothiophene with a heptyltrialkylstannane (e.g., heptyltributyltin). numberanalytics.com While Stille coupling is also highly effective and tolerates many functional groups, a significant drawback is the toxicity of the organotin reagents and byproducts. msu.edu
Electrophilic Cyclization Reactions
Electrophilic cyclization is a powerful strategy for the simultaneous formation of the benzothiophene ring and introduction of substituents. nih.govacs.org This approach typically involves the cyclization of an ortho-alkynylthioanisole derivative. nih.gov For the synthesis of a 2-heptyl substituted benzothiophene, the starting material would be an o-(1-nonynyl)thioanisole. The reaction is initiated by an electrophile, which attacks the alkyne, inducing cyclization to form the benzothiophene ring. acs.org Various electrophiles, including iodine (I₂), bromine (Br₂), and N-bromosuccinimide (NBS), can be used, leading to a 3-halo-2-heptylbenzothiophene. acs.org This halogen can then be removed or used for further functionalization. More advanced methods have employed stable sulfonium salts as electrophiles, allowing for the introduction of a thiomethyl group at the 3-position. nih.gov
Aryne Reaction with Alkynyl Sulfides
A one-step synthesis of substituted benzothiophenes can be achieved through the reaction of arynes with alkynyl sulfides. rsc.orgresearchgate.netelsevierpure.comnih.govsemanticscholar.org This method involves the generation of an aryne intermediate, which then reacts with an alkynyl sulfide (B99878) in an intermolecular fashion. rsc.orgresearchgate.netnih.gov To synthesize a this compound derivative using this method, an appropriately substituted aryne precursor would be reacted with an alkynyl sulfide bearing the heptyl group. The reaction proceeds via nucleophilic addition of the sulfur atom to the aryne, followed by an intramolecular cyclization. semanticscholar.org This approach offers good functional group tolerance and allows for the synthesis of multisubstituted benzothiophenes. rsc.orgnih.gov
Radical Annulation Processes
Radical annulation reactions provide another pathway to substituted benzothiophenes. xmu.edu.cnscispace.com One such method involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org This process is initiated by visible light and a photoredox catalyst, such as eosin Y. xmu.edu.cn The reaction generates an aryl radical that adds to the alkyne, followed by an intramolecular cyclization onto the sulfur atom and subsequent demethylation to afford the 2-substituted benzothiophene. xmu.edu.cn To obtain this compound, 1-nonyne would be used as the alkyne component.
Ullmann-Type C-S Bond Coupling and Wittig Reaction Sequences
A sequential approach combining an Ullmann-type C-S bond coupling with a subsequent Wittig reaction can also be employed for the synthesis of 2-substituted benzothiophenes. organic-chemistry.org The Ullmann reaction, a copper-catalyzed coupling, can be used to form the key C-S bond in the benzothiophene precursor. organic-chemistry.orgwikipedia.org This is followed by a Wittig reaction, which converts a carbonyl group into an alkene, to build the desired alkyl side chain. organic-chemistry.orgwikipedia.orgjk-sci.com For instance, a (2-iodobenzyl)triphenylphosphonium bromide can be reacted with a thiocarboxylic acid in the presence of a copper catalyst to form a benzothiophene intermediate. organic-chemistry.org This intermediate can then be subjected to a Wittig reaction with a suitable aldehyde to introduce the heptyl group. organic-chemistry.orgwikipedia.orgpressbooks.pub
Precursor Synthesis and Functional Group Transformations Leading to the Benzothiophene Core
The synthesis of the benzothiophene core itself is a critical first step in many synthetic strategies. A variety of methods exist for constructing this heterocyclic system from acyclic or other cyclic precursors.
One common approach is the electrophilic cyclization of o-alkynylthioanisoles, as mentioned previously. nih.govacs.org The synthesis of these precursors often starts from a commercially available o-iodothioanisole, which can be coupled with a terminal alkyne, such as 1-nonyne, via a Sonogashira coupling reaction. researchgate.net The resulting o-(1-nonynyl)thioanisole can then be cyclized to form the this compound skeleton. acs.org
Another strategy involves the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide. organic-chemistry.org This method provides a direct route to 2-substituted benzothiophenes without the need for a transition-metal catalyst. organic-chemistry.org
Furthermore, the synthesis of benzothiophene precursors can be achieved through Ullmann-type C-S bond formation. organic-chemistry.org For example, the reaction of (2-iodobenzyl)triphenylphosphonium bromide with a thiocarboxylic acid in the presence of a copper catalyst and a base can yield a benzothiophene scaffold. organic-chemistry.org
| Method | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Electrophilic Cyclization | o-Alkynylthioanisole | Intramolecular cyclization initiated by an electrophile. | nih.govacs.org |
| Reaction of o-Halovinylbenzenes | o-Halovinylbenzene, Potassium sulfide | Transition-metal-free annulation. | organic-chemistry.org |
| Ullmann-Type C-S Coupling | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acid | Copper-catalyzed C-S bond formation. | organic-chemistry.org |
| Aryne Reaction | Aryne precursor, Alkynyl sulfide | One-step intermolecular reaction. | rsc.orgresearchgate.netnih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral molecules with high enantiomeric purity is a significant challenge in organic synthesis. For benzothiophene derivatives, several powerful methodologies have emerged that could be applied to the synthesis of chiral this compound. These methods often rely on asymmetric catalysis to control the formation of stereogenic centers.
One prominent strategy involves the use of organocatalysts, such as cinchona alkaloid derivatives, to catalyze enantioselective reactions. For instance, a Mannich-type reaction using a cinchona-derived thiourea catalyst has been shown to produce chiral β-amino esters containing a benzothiophene moiety with high yields (around 86%) and excellent enantioselectivities (greater than 99% ee). This approach could be adapted to generate chiral derivatives of this compound by incorporating the heptyl group into one of the starting materials.
Another powerful technique is the rhodium-catalyzed asymmetric C-H insertion of donor/donor carbenes. This method allows for the rapid construction of densely substituted five-membered rings, including benzodihydrothiophenes, which are precursors to benzothiophenes. The process can be performed as a one- or two-pot protocol, avoiding the isolation of potentially hazardous diazo intermediates. Application of this methodology could lead to the synthesis of various chiral analogues of this compound in high yield and stereoselectivity.
Furthermore, organocatalyzed cross-aldol reactions of 1-benzothiophene carbaldehydes with ketones have been developed to afford chiral adducts with good to excellent enantiomeric excess. By starting with a precursor to this compound, this method could be employed to introduce a chiral center adjacent to the benzothiophene core.
Recent advancements have also focused on the atroposelective synthesis of benzothiophene derivatives. Axially chiral biaryls containing a benzothiophene unit have been synthesized with excellent enantioselectivities through the intramolecular 6π-electrocyclization of vinylidene ortho-quinone methide (VQM) intermediates. This strategy provides a pathway to a different class of chiral benzothiophene-containing molecules.
Table 1: Examples of Stereoselective Synthesis Methods for Benzothiophene Derivatives This table presents data for analogous benzothiophene structures, illustrating the potential of these methods for synthesizing chiral this compound derivatives.
| Method | Catalyst/Reagent | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Mannich-Type Reaction | Cinchona Alkaloid-Derived Thiourea | β-Amino Esters | ~86% | >99% | |
| Asymmetric C-H Insertion | Rhodium Carbene | Benzodihydrothiophenes | High | High | |
| Cross-Aldol Reaction | Organocatalyst (e.g., L-proline derivative) | β-Hydroxy Carbonyls | High | Good to Excellent |
Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 Heptyl 1 Benzothiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Heptyl-1-benzothiophene, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a complete structural assignment.
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons. The aromatic protons of the benzothiophene (B83047) ring system typically resonate in the downfield region, between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. Specifically, the protons on the benzene (B151609) ring of the benzothiophene moiety are observed as multiplets in this region. The proton at position 3 of the thiophene (B33073) ring is expected to appear as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the heptyl substituent.
The protons of the heptyl group exhibit characteristic chemical shifts in the upfield region. The methylene protons (CH₂) directly attached to the benzothiophene ring are the most deshielded of the alkyl chain and typically appear as a triplet. The subsequent methylene groups along the chain show overlapping multiplets, while the terminal methyl (CH₃) group appears as a triplet at the most upfield position, typically around δ 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.0 |
| Thiophene Ring Proton (C3-H) | ~7.1 |
| α-CH₂ (of heptyl) | ~2.9 |
| (CH₂)₅ | 1.2 - 1.8 |
| CH₃ | ~0.9 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. hw.ac.uk The carbon atoms of the benzothiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm). The quaternary carbons at the ring fusion and the carbon bearing the sulfur atom will have distinct chemical shifts. The carbon at position 2, substituted with the heptyl group, will also show a characteristic downfield shift.
The carbon atoms of the heptyl chain will appear in the aliphatic region of the spectrum (δ 10-40 ppm). The chemical shift of each carbon is influenced by its position relative to the aromatic ring and the end of the alkyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 120 - 145 |
| Aliphatic Carbons (Heptyl) | 10 - 40 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. youtube.com For this compound, COSY would show correlations between adjacent protons in the heptyl chain and between neighboring protons on the benzothiophene ring system. This helps to trace the connectivity of the alkyl chain and the substitution pattern on the aromatic rings. youtube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org Each cross-peak in the HMQC/HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. columbia.edulibretexts.org
The combination of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.netslideshare.net
Infrared (IR) and Raman Spectroscopic Characterization of Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net
The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the heptyl group will be prominent in the 2850-2960 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region, typically around 700-600 cm⁻¹.
Raman spectroscopy provides complementary information. iosrjournals.org Non-polar bonds, such as the C-C bonds of the aromatic ring and the alkyl chain, often give rise to strong Raman signals. The symmetric vibrations of the molecule are also typically more intense in the Raman spectrum.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-S Stretch | 600 - 700 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. biocompare.comjasco-global.com
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the benzothiophene chromophore. beilstein-journals.org The presence of the heptyl group may cause a slight red-shift (bathochromic shift) compared to the parent benzothiophene molecule.
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by UV or visible light. jasco-global.comnih.gov The fluorescence spectrum is typically a mirror image of the absorption spectrum. The quantum yield of fluorescence can provide insights into the efficiency of the radiative decay process.
Table 4: Expected Photophysical Properties of this compound
| Property | Expected Range |
|---|---|
| Absorption Maximum (λmax) | 250 - 350 nm |
| Emission Maximum (λem) | 300 - 450 nm |
Note: The exact wavelengths will depend on the solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a very precise mass measurement. agu.edu.tr For this compound (C₁₅H₁₈S), HRMS would be used to determine the exact mass of the molecular ion. The experimentally measured mass should be in very close agreement with the calculated theoretical mass, typically within a few parts per million (ppm), which provides strong evidence for the correct molecular formula. agu.edu.trmdpi.com
Table 5: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 231.1202 | To be determined |
Note: The calculated m/z is for the protonated molecule [C₁₅H₁₉S]⁺.
X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing
While a dedicated single-crystal X-ray diffraction analysis for this compound is not extensively documented in publicly available literature, significant insights into its solid-state structure and crystal packing can be derived from the analysis of closely related and derivative compounds. The structural characteristics of the benzothiophene core and the influence of alkyl substituents have been the subject of various crystallographic studies, providing a robust framework for understanding the molecular arrangement of this compound in the solid state.
The fundamental benzothiophene ring system is known to be essentially planar. nih.gov Studies on various derivatives confirm this, with only minor deviations from planarity. nih.gov For instance, in two different benzothiophene derivatives, the maximum deviation from the mean plane of the benzothiophene ring system was found to be minimal. nih.gov This inherent planarity of the aromatic core is a crucial determinant of the crystal packing, often leading to π-π stacking interactions.
The introduction of an alkyl chain, such as the heptyl group at the 2-position, is expected to significantly influence the supramolecular assembly. Research on a series of 2-(5-alkylthiophen-2-yl) nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives has shown that the length of the alkyl chain plays a critical role in the molecular packing and the resulting electronic properties. acs.org Specifically, 2-(5-heptylthiophen-2-yl) nih.govbenzothieno[3,2-b] nih.govbenzothiophene demonstrated highly ordered and homogeneous film formation, which suggests a well-defined crystal packing arrangement. acs.org
In the solid state, molecules of this compound would likely arrange in a manner that maximizes van der Waals interactions between the heptyl chains and π-π stacking interactions between the benzothiophene cores. The flexible heptyl chains may adopt various conformations to achieve dense packing. Studies on other alkylated benzothiophene-containing molecules have revealed that the alkyl chains often interdigitate, contributing to the stability of the crystal lattice. researchgate.net
The table below summarizes crystallographic data for a related benzothiophene derivative, illustrating typical parameters.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| A Benzothiophene Derivative nih.gov | C₂₂H₁₆FNO₂S₂ | Monoclinic | P2₁/n | a = 10.123(3) Å, b = 15.456(4) Å, c = 13.245(4) Å, β = 109.53(2)° |
Interactive Data Table: Click on headers to sort.
The packing in such crystals is often characterized by a herringbone motif, which facilitates two-dimensional charge transport. agu.edu.tr This arrangement is governed by a network of intermolecular interactions, including C-H···π and S···π contacts. agu.edu.tr It is plausible that this compound would adopt a similar packing arrangement to optimize intermolecular forces.
Theoretical and Computational Chemistry Studies on 2 Heptyl 1 Benzothiophene
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to predicting the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. For 2-Heptyl-1-benzothiophene, these calculations elucidate how the fusion of the benzene (B151609) and thiophene (B33073) rings, along with the attached heptyl group, influences its electronic properties and spatial orientation.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, balancing computational cost with accuracy. nih.gov It is employed to optimize the geometry of molecules in both their lowest-energy ground state and higher-energy excited states. researchgate.netresearchgate.net DFT calculations for this compound would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. Functionals like B3LYP and PBE0 are commonly used for such predictions in organic compounds. researchgate.net
Geometry optimization using DFT would confirm the planarity of the core benzothiophene (B83047) ring system and predict the conformational flexibility of the seven-carbon alkyl chain. nrel.govagu.edu.tr Studies on related benzothiazine and benzisothiazol compounds have shown that functionals can vary in their accuracy for specific bond types; for instance, the PBE0 functional has been noted to be effective for predicting S-C bond lengths, while B3LYP is reliable for C-C and C-O bonds. researchgate.net In the ground state, the heptyl chain would adopt a low-energy, likely staggered, conformation. Upon electronic excitation, as studied by time-dependent DFT (TD-DFT), slight elongations in certain bonds, such as the S-N bond in related heterocycles, can be observed. researchgate.netmdpi.com
Table 1: Predicted Geometrical Parameters for the Benzothiophene Core based on DFT Calculations
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C-S Bond Length | ~1.74 Å | Bond distance between carbon and sulfur atoms in the thiophene ring. mdpi.com |
| C-C Bond Length (Thiophene) | ~1.38 - 1.42 Å | Carbon-carbon bond distances within the thiophene portion of the core. |
| C-C Bond Length (Benzene) | ~1.39 - 1.41 Å | Carbon-carbon bond distances within the fused benzene ring. |
| C-C Bond Length (Fusion) | ~1.43 Å | Bond distance between the two carbon atoms shared by both rings. |
| C-S-C Angle | ~92° | Bond angle centered on the sulfur atom in the thiophene ring. |
Note: These values are representative of benzothiophene systems and provide an expected range for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, chemical reactivity, and stability. nih.gov
For this compound, the HOMO is expected to be a π-orbital delocalized across the fused benzothiophene ring system, characteristic of aromatic compounds. The LUMO would be the corresponding π* (antibonding) orbital. The attachment of an electron-donating alkyl group like heptyl is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted benzothiophene parent molecule. A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics. nih.govumons.ac.be
Table 2: Representative HOMO-LUMO Energy Gaps for Thiophene-Based Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzodithiophene Isomer | -5.30 to -6.07 | - | 3.29 to 4.88 |
| Benzothiazole Derivative 1 | -5.59 | -2.07 | 3.52 |
| Benzothiazole Derivative 2 | -6.18 | -3.35 | 2.83 |
| Thiophene Sulfonamide Derivative | - | - | 3.44 to 4.65 |
Sources: mdpi.comutm.myresearchgate.net. This data illustrates the typical range of energy gaps in related heterocyclic systems.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time within a larger system, such as a liquid or solid. MD simulations model the movements of atoms and molecules, providing insight into conformational changes and non-covalent interactions. nih.gov
For this compound, an MD simulation would be particularly useful for analyzing the conformational dynamics of the flexible heptyl chain. The chain can adopt numerous folded and extended shapes, and MD simulations can map the energy landscape of these conformers and the timescales of their interconversion. This is critical for understanding how the molecule packs in a solid state or behaves in a solution.
Furthermore, MD simulations can characterize the intermolecular interactions that govern the bulk properties of the material. ethernet.edu.et These interactions include:
π-π stacking: The aromatic benzothiophene cores of adjacent molecules can stack on top of each other, facilitating charge transport in organic semiconductor applications. agu.edu.tr
S-π and C-H-π interactions: The sulfur atom and C-H bonds can interact with the π-systems of neighboring molecules, contributing to the stability of the crystal lattice. agu.edu.trhenu.edu.cn
Simulations of related organic semiconductors have revealed how different types of intermolecular contacts (e.g., S–S vs. S–π) can influence material properties like charge mobility. henu.edu.cn
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including intermediate structures and, crucially, the high-energy transition states that control the reaction rate. masterorganicchemistry.com
The synthesis of this compound likely involves established methods for forming the benzothiophene core, which can be modeled computationally. Common synthetic strategies include intramolecular cyclization reactions. organic-chemistry.org For example, the reaction of an ortho-substituted arylalkyne can be catalyzed to form the fused ring system. nih.gov
DFT calculations are used to model these reaction pathways step-by-step. For a proposed mechanism, the energy of the reactants, intermediates, transition states, and products is calculated. The energy difference between the reactants and the highest-energy transition state is the activation barrier or energy barrier, which determines how fast the reaction proceeds. hep.com.cn Studies on benzothiophene synthesis have used DFT to confirm the favorability of certain cyclization pathways over others by comparing their calculated energy barriers. nih.govnih.gov For instance, in the pyrolysis of benzothiophene, calculations showed that a 1,2-hydrogen transfer has the lowest energy barrier at lower temperatures. hep.com.cn This type of analysis allows for the rational optimization of reaction conditions to favor the desired product, this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies Applied to Benzothiophene Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to create a mathematical equation that predicts the activity or property.
Numerous QSAR and QSPR studies have been performed on benzothiophene analogues to predict their potential as therapeutic agents or materials. nih.govpharmacophorejournal.comnih.gov Benzothiophene derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netrsc.org
A typical QSAR study on benzothiophene analogues involves the following steps:
Data Set Collection: A series of benzothiophene derivatives with measured biological activity (e.g., inhibitory concentration, IC50) is compiled. pharmacophorejournal.com
Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), hydrophobic, and topological descriptors. researchgate.net
Model Generation: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model linking the descriptors to the activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com
These studies have successfully identified key molecular features that drive the activity of benzothiophene compounds. For example, a QSAR study on benzothiophene derivatives as anticancer agents revealed that steric and electrostatic interactions, along with specific electro-topological parameters, were crucial for their efficacy. researchgate.net Such models can be used to virtually screen new, unsynthesized compounds like this compound to predict their potential activity and prioritize them for synthesis and testing.
Table 3: Common Descriptor Classes Used in QSAR/QSPR Studies of Benzothiophene Analogues
| Descriptor Class | Examples | Description |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic distribution and reactivity of the molecule. nih.gov |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule. researchgate.net |
| Topological | Wiener index, Kier & Hall connectivity indices | Numerical values derived from the graph representation of the molecule. researchgate.net |
| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability. |
| 3D-QSAR Fields | CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond) | Fields calculated on a 3D grid around the aligned molecules. nih.gov |
Investigation of 2 Heptyl 1 Benzothiophene and Its Derivatives in Materials Science and Optoelectronics
Applications in Photochromic Systems
Photochromic materials, which undergo reversible color changes upon exposure to light, are foundational to technologies like optical data storage and smart windows. Diarylethene derivatives incorporating the 2-heptyl-1-benzothiophene moiety have emerged as a particularly promising class of photochromes due to their high performance and stability.
Synthesis and Photophysical Properties of 1,2-bis(this compound-3-yl)perfluorocyclopentene
A key example of a photochromic system based on this compound is the diarylethene derivative 1,2-bis(this compound-3-yl)perfluorocyclopentene , sometimes referred to as HBTF6. researchgate.net The synthesis of this and related diarylethenes has been established, allowing for systematic studies of their properties. researchgate.net
These molecules exist in two stable, interconvertible forms: a colorless "open-ring" isomer and a colored "closed-ring" isomer. The transition between these states is triggered by light. The photophysical properties, specifically the absorption maxima (λmax), are distinct for each isomer, which is the basis of their photochromic behavior. The introduction of the heptyl groups at the 2 and 2' positions has been shown to influence these properties. researchgate.net For instance, longer alkyl chains can induce bathochromic (red) shifts in the absorption spectra of the closed-ring isomers. researchgate.net
| Isomer Form | Absorption Maximum (λmax) | Appearance |
|---|---|---|
| Open-Ring | UV Region | Colorless |
| Closed-Ring | Visible Region | Colored |
Photoisomerization Mechanisms and Quantum Yields
The photochromism of diarylethenes like 1,2-bis(this compound-3-yl)perfluorocyclopentene is based on a reversible electrocyclic reaction. iccs-meeting.org
Photocyclization: Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization to form the thermally stable, colored closed-ring isomer.
Cycloreversion: Subsequent irradiation with visible light that matches the absorption band of the closed-ring isomer induces the reverse reaction, regenerating the colorless open-ring form.
The efficiency of these photoreactions is quantified by the quantum yield (Φ), which represents the number of molecules that undergo the reaction per photon absorbed. The quantum yield for cyclization (Φ_o-c) and cycloreversion (Φ_c-o) are critical parameters for practical applications. Research has shown that introducing long alkyl chains, such as heptyl groups, at the reactive positions of the benzothiophene (B83047) rings can enhance the cyclization quantum yield. researchgate.net This is attributed to the alkyl chains favoring an anti-parallel conformation of the molecule, which is the reactive conformer for the ring-closing reaction. researchgate.net While specific quantum yields for the heptyl derivative are part of broader studies, the general principle is that structural modifications like alkylation directly impact the efficiency of the photoswitching process. researchgate.netnih.gov
Fatigue Resistance and Thermal Stability of Photochromic Benzothiophene Derivatives
For applications requiring many switching cycles, such as optical memory, fatigue resistance —the ability to withstand numerous open-close cycles without irreversible degradation—is paramount. iccs-meeting.org Diarylethene derivatives based on benzothiophene are renowned for their excellent fatigue resistance compared to those with thiophene (B33073) rings. polimi.itoup.com This robustness is crucial for the longevity and reliability of devices. researchgate.net The degradation that does occur often leads to the formation of non-photochromic by-products. iccs-meeting.org
Thermal stability is another critical characteristic, referring to the stability of both isomers, particularly the colored closed-ring form, at various temperatures. A key advantage of diarylethene systems, including those with benzothiophene units, is that the cycloreversion process is typically not thermally induced; the colored state is stable in the dark even at elevated temperatures. researchgate.netacs.org This thermal irreversibility ensures that information stored using these molecules is not erased by ambient heat, a crucial feature for non-volatile data storage. acs.orgacs.org
Role in Organic Semiconductors and Thin-Film Transistors (OTFTs)
Beyond photonics, benzothiophene derivatives are cornerstone materials for organic electronics. The fused aromatic core of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) provides a rigid, planar structure conducive to efficient intermolecular charge transport. The strategic placement of alkyl chains, such as heptyl groups, is a key design element for tuning the material's properties for use in Organic Thin-Film Transistors (OTFTs).
Influence of Alkyl Chain Length on Charge Carrier Mobility
The performance of an OTFT is primarily judged by its charge carrier mobility (µ), which measures how quickly charges can move through the semiconductor layer. The length of the alkyl side chains attached to the BTBT core has a profound and complex influence on this parameter. acs.orgresearchgate.net
The effect is not linear and depends heavily on the resulting molecular packing structure in the solid state. rsc.orgresearchgate.net
In systems that adopt a π-π stacking arrangement, mobility often decreases as the alkyl chain gets longer due to the insulating nature of the chains increasing the distance between conductive cores. rsc.orgresearchgate.net
Conversely, for systems that form a herringbone packing motif, which is common for BTBT derivatives, mobility can increase with alkyl chain length up to an optimal point. rsc.orgresearchgate.net Longer chains can enhance intermolecular interactions and promote more ordered packing. rsc.orgciac.jl.cn
Studies on asymmetrically substituted BTBT derivatives, such as 2-(5-heptylthiophen-2-yl) rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene , have demonstrated excellent OTFT performance. This specific heptyl derivative achieved reliable hole mobilities up to 10.5 cm² V⁻¹ s⁻¹ , highlighting the effectiveness of the heptyl group in promoting high charge carrier mobility. acs.org The optimal performance is often found in derivatives with intermediate chain lengths, such as hexyl and heptyl, which strike a balance between solubility, processability, and ideal solid-state packing. acs.org
| BTBT Derivative | Alkyl Chain Length | Reported Hole Mobility (µ) (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| syn-BTBTT-C8 | Octyl (C8) | up to 13.8 | ciac.jl.cn |
| 2-(5-heptylthiophen-2-yl)BTBT | Heptyl (C7) | up to 10.5 | acs.org |
| 2-(5-hexylthiophen-2-yl)BTBT | Hexyl (C6) | up to 10.5 | acs.org |
| C12-Ph-BTBT | Dodecyl (C12) | up to 8.7 | researchgate.net |
| C6-Ph-BTBT | Hexyl (C6) | up to 4.6 | pkusz.edu.cnrsc.org |
Film Morphology and Microstructure Characterization in Organic Electronic Devices
Charge transport in organic semiconductors is critically dependent on the molecular organization within the thin film. rsc.orgnih.gov The introduction of alkyl chains like heptyl plays a crucial role in directing this self-assembly. acs.org Techniques such as Atomic Force Microscopy (AFM) and Grazing Incidence X-ray Diffraction (GIXD) are used to characterize the film's surface morphology and crystalline structure. acs.orgresearchgate.netrsc.org
For high-performance BTBT-based OTFTs, a well-ordered microstructure is essential. Desirable features include:
High Crystallinity: Molecules arranged in a regular, repeating lattice. GIXD experiments on films of high-mobility materials reveal sharp diffraction peaks indicative of well-ordered crystalline domains. researchgate.netrsc.org
Edge-on Orientation: The conjugated planes of the BTBT molecules are oriented perpendicular to the substrate, which facilitates efficient in-plane charge transport from the source to the drain electrode. agu.edu.tr
Large Grain Size and Connectivity: AFM imaging often reveals that high-mobility films consist of large, interconnected crystalline grains with diminished grain boundaries, which can act as traps for charge carriers. acs.orgagu.edu.tr The heptyl derivative 2-(5-heptylthiophen-2-yl)BTBT, for example, forms highly ordered and homogeneous films, which is a key reason for its excellent OTFT performance. acs.org
In many cases, these molecules form a "layer-by-layer" or bilayer structure, where the conjugated BTBT cores form a conductive pathway and the heptyl chains form insulating layers. ciac.jl.cnagu.edu.tr This molecular architecture is fundamental to achieving the high charge carrier mobilities observed in these advanced semiconductor materials.
Optimization of Device Performance through Molecular Design
The performance of organic electronic devices is intrinsically linked to the molecular structure of the active semiconductor materials. In the case of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives, including those functionalized with heptyl chains, molecular design is a critical strategy for optimizing properties such as charge carrier mobility, molecular packing, and energy levels. nih.govresearchgate.netrsc.org The high chemical and thermal stability of the BTBT core makes it an excellent platform for systematic modifications. mdpi.com
A key approach to optimizing device performance involves the strategic attachment of alkyl side chains to the BTBT core. This "side-chain engineering" influences solubility, processability, and the solid-state organization of the molecules, which is crucial for efficient charge transport. rsc.org A study on a series of asymmetrically substituted molecules, 2-(5-alkylthiophen-2-yl) rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT-Tn), demonstrated the profound impact of alkyl chain length on the performance of organic thin-film transistors (OTFTs). acs.org
In this series, molecules with alkyl chains of four or more carbons (n ≥ 4) exhibited liquid crystalline phases, which facilitate the formation of highly ordered thin films. acs.org The device performance peaked for derivatives with intermediate chain lengths. Specifically, 2-(5-hexylthiophen-2-yl) rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene and 2-(5-heptylthiophen-2-yl) rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene yielded the highest OTFT performance, with reliable hole mobilities reaching up to 10.5 cm² V⁻¹ s⁻¹. acs.org This enhancement was attributed to the formation of highly ordered and homogeneous films with reduced grain boundaries, which are essential for efficient charge transport. acs.org
Further molecular design strategies include tuning the electronic properties by introducing electron-donating or electron-withdrawing groups at different positions on the BTBT scaffold. rsc.org This allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org For instance, the oxidation of the sulfur atoms within the thiophene rings to form S,S-dioxides transforms the electron-donating thiophene into an electron-accepting sulfonyl group. nih.gov This modification significantly alters the electronic structure, leading to a reduced energy band gap and enhanced thermal stability. nih.gov Such precise control over the molecular architecture is a testament to the versatility of BTBT derivatives in developing high-performance organic semiconductors. acs.org
Table 1: Influence of Alkyl Chain Length (n) on OTFT Mobility in BTBT-Tn Derivatives acs.org
| Compound | Alkyl Chain | Maximum Mobility (μ) |
| BTBT-T0 | None | < 5 cm² V⁻¹ s⁻¹ |
| BTBT-T2 | Ethyl | < 5 cm² V⁻¹ s⁻¹ |
| BTBT-T4 | Butyl | > 5 cm² V⁻¹ s⁻¹ |
| BTBT-T6 | Hexyl | up to 10.5 cm² V⁻¹ s⁻¹ |
| BTBT-T7 | Heptyl | up to 10.5 cm² V⁻¹ s⁻¹ |
Integration into Covalent Organic Frameworks (COFs) for Electrocatalysis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable structures, making them promising candidates for applications in catalysis. rsc.orgresearchgate.net The integration of specific functional units, such as benzothiophene, into the COF backbone allows for the design of metal-free electrocatalysts with tailored properties. rsc.orgbit.edu.cn The inherent porosity of COFs facilitates reactant diffusion, while the ordered π-conjugated structure can enhance charge transport and catalytic activity. rsc.org
Recent research has demonstrated the successful synthesis of a series of benzothiophene-based COFs for the electrocatalytic production of hydrogen peroxide (H₂O₂) via the two-electron oxygen reduction reaction (2e⁻ ORR). rsc.orgresearchgate.net In this work, the conjugated structure of the COF was systematically varied by altering the number of benzene (B151609) rings in the linker molecules. rsc.org This molecular-level design had a direct impact on the electrocatalytic selectivity. rsc.orgbit.edu.cn
Experimental and theoretical studies revealed a negative correlation between the number of benzene rings in the linkers and the selectivity for H₂O₂. rsc.org The highest H₂O₂ selectivity, approximately 90%, was achieved with benzothiophene-based COFs that contained only one benzene ring in the linker. rsc.orgbit.edu.cn Theoretical calculations indicated that decreasing the number of benzene rings alters the adsorption sites of key reaction intermediates. rsc.org This change promotes the formation of H₂O₂ through a specific pathway involving the nucleophilic attack of an active superoxide species on a carbon atom adjacent to the sulfur atom of the benzothiophene ring. rsc.org This work highlights the importance of linker design in creating efficient metal-free COF electrocatalysts. rsc.org The successful use of the benzothiophene unit demonstrates its potential as a functional building block for advanced catalytic materials within COF architectures. rsc.org
Table 2: Electrocatalytic Performance of Benzothiophene-Based COFs in H₂O₂ Synthesis rsc.org
| COF Catalyst | Linker Structure | H₂O₂ Selectivity |
| BTT-PDA | One benzene ring | ~90% |
| BTT-BPDA | Two benzene rings | Lower than BTT-PDA |
| BTT-TPDA | Three benzene rings | Lower than BTT-BPDA |
Future Directions and Emerging Research Avenues for 2 Heptyl 1 Benzothiophene Chemistry
Exploration of Novel Synthetic Routes for Diversified 2-Heptyl-1-benzothiophene Analogues
The development of new synthetic methodologies is paramount to expanding the library of this compound analogues, thereby enabling a broader exploration of their structure-property relationships. Current research focuses on creating more efficient, selective, and environmentally benign synthetic pathways.
One promising approach involves the use of domino reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. nih.gov For instance, a domino protocol has been successfully employed to synthesize 3-amino-2-formyl-functionalized benzothiophenes, which can serve as versatile precursors for a variety of derivatives. nih.gov This strategy offers a streamlined route to novel scaffolds that can be further elaborated to include the 2-heptyl moiety.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, continue to be powerful tools for the functionalization of the benzothiophene (B83047) core. researchgate.netresearchgate.net Recent advancements have focused on improving the site-selectivity of these reactions, particularly for the challenging C3-position. researchgate.netnih.gov For example, an interrupted Pummerer reaction using benzothiophene S-oxides has been shown to deliver C3-alkylated and -arylated products with complete regioselectivity under mild, metal-free conditions. nih.gov Such methods are crucial for synthesizing a diverse range of this compound analogues with tailored electronic and physical properties.
Furthermore, one-pot syntheses are being explored to increase efficiency and reduce waste. acs.org A notable example is the copper-catalyzed intramolecular S-arylation of in situ generated enethiolates, which provides a high-yield route to a variety of functionalized benzothiophenes. acs.org The application and adaptation of these novel synthetic strategies to incorporate a heptyl group at the 2-position will be instrumental in generating a new generation of this compound derivatives for advanced applications.
Table 1: Comparison of Novel Synthetic Strategies for Benzothiophene Derivatives
| Synthetic Strategy | Key Features | Potential for this compound Analogues |
| Domino Reactions | Multi-step synthesis in a single pot, high atom economy. nih.gov | Efficient route to complex benzothiophene cores that can be subsequently alkylated. nih.gov |
| Interrupted Pummerer Reaction | Metal-free, highly regioselective C3-functionalization. nih.gov | Direct introduction of various substituents at the C3 position of a pre-formed this compound. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Versatile for C-C and C-heteroatom bond formation. researchgate.netresearchgate.net | Functionalization at various positions of the benzothiophene ring to tune properties. researchgate.netresearchgate.net |
| One-Pot Copper-Catalyzed Cyclization | High efficiency and yield for constructing the benzothiophene core. acs.org | A direct method to synthesize the core, to which the heptyl group can be introduced. acs.org |
Advanced Computational Modeling for Predictive Material and Biological Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic, optical, and charge transport properties of benzothiophene derivatives. rsc.orgrsc.orgmdpi.com These theoretical studies provide valuable insights that can guide the rational design of new materials with desired functionalities, saving significant time and resources in the laboratory.
DFT calculations are routinely used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the electronic behavior of organic semiconductors. mdpi.com For example, theoretical studies on thieno[2,3-b]benzothiophene derivatives have been used to explore the impact of different substituents on their electronic structure and charge transport properties. rsc.org Such calculations can be readily applied to this compound analogues to predict their potential performance in electronic devices.
Beyond electronic properties, computational models are also being developed to predict the biological activities of benzothiophene derivatives. bohrium.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can identify molecular descriptors that correlate with a specific biological effect. nih.gov These models can be used to screen virtual libraries of this compound analogues and prioritize the synthesis of the most promising candidates for a particular therapeutic application. The integration of advanced computational modeling into the research workflow will undoubtedly accelerate the discovery of new this compound-based materials with tailored properties.
Table 2: Key Parameters from Computational Studies of Benzothiophene Derivatives
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, charge distribution, molecular geometry. rsc.orgrsc.orgmdpi.com | Prediction of electronic and optical properties for applications in organic electronics. rsc.orgmdpi.com |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions. bohrium.com | Understanding and predicting the photophysical properties of new analogues. bohrium.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. nih.gov | Guiding the design of derivatives with specific biological functions. nih.gov |
Integration of this compound in Multifunctional Hybrid Materials
The unique properties of the this compound scaffold make it an attractive building block for the creation of multifunctional hybrid materials. These materials combine the characteristics of the organic benzothiophene component with those of other materials, such as inorganic nanoparticles or other organic polymers, to achieve synergistic effects and novel functionalities.
One area of active research is the development of benzothiophene-based covalent organic frameworks (COFs). rsc.org These porous, crystalline polymers offer high surface areas and tunable structures, making them promising for applications in catalysis and gas storage. rsc.org By incorporating this compound units into the COF structure, it may be possible to tailor the framework's properties, such as its hydrophobicity and electronic conductivity.
Another emerging direction is the creation of hybrid materials for optoelectronic applications. For example, benzothiophene derivatives have been integrated with other functional units to create materials with both high charge mobility and strong luminescence. acs.orgnih.gov The 2-heptyl group can enhance the solubility and processability of these materials, facilitating their incorporation into devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The ability to fine-tune the properties of these hybrid materials by modifying the benzothiophene core and the other components opens up a vast design space for next-generation electronic and photonic devices.
Elucidation of Complex Structure-Function Relationships in Advanced Applications
A deep understanding of the relationship between the molecular structure of this compound analogues and their performance in specific applications is crucial for the rational design of improved materials. This involves systematic studies that correlate subtle changes in the molecular architecture with macroscopic properties.
In the context of organic electronics, structure-activity relationship (SAR) studies are essential for optimizing charge transport. mdpi.com For instance, the length and branching of the alkyl chain at the 2-position can significantly influence the solid-state packing and, consequently, the charge carrier mobility. mdpi.com Similarly, the introduction of different functional groups on the benzothiophene ring can modulate the HOMO and LUMO energy levels, affecting the efficiency of charge injection and transport in electronic devices. mdpi.com
For biological applications, SAR studies are critical for identifying the key structural features responsible for a desired therapeutic effect. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can develop a detailed understanding of the pharmacophore. rsc.orgdrugdesign.org This knowledge can then be used to design new compounds with enhanced potency and selectivity. The elucidation of these complex structure-function relationships will continue to be a major driving force in the advancement of this compound chemistry.
Q & A
Q. What are the standard protocols for synthesizing 2-Heptyl-1-benzothiophene, and how can reproducibility be ensured?
- Methodological Answer : To ensure reproducibility, document the synthesis process in detail, including reagent purity, reaction conditions (temperature, time, solvent), and purification steps (e.g., column chromatography, recrystallization). For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity. For known compounds, cite prior literature but verify identity using at least two complementary techniques. Experimental sections should align with journal guidelines, such as limiting main-text protocols to critical steps and relegating extended data to supplementary materials .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
| Technique | Purpose | Key Parameters |
|---|---|---|
| 1H/13C NMR | Structural elucidation | Solvent choice (e.g., CDCl3), δ (ppm) assignments for benzothiophene protons (~6.5–8.5 ppm) and heptyl chain protons (~0.5–2.5 ppm) |
| HPLC | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm, gradient elution (e.g., acetonitrile/water) |
| Mass Spectrometry | Molecular weight confirmation | ESI or EI ionization, m/z peaks for [M+H]+ or fragment ions |
Q. How should researchers design experiments to assess the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to stressors (light, heat, pH extremes). Monitor degradation via HPLC and UV-Vis spectroscopy. For photostability, use ICH Q1B guidelines with controlled UV/visible light exposure. Quantify degradation products using calibration curves and report degradation kinetics (e.g., Arrhenius plots for thermal stability) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Standardize assays using validated cell lines (e.g., ATCC-certified) and controls (positive/negative).
- Perform dose-response curves (IC50/EC50) in triplicate.
- Cross-validate findings with orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular assays).
- Use meta-analysis to compare datasets, accounting for variables like solvent effects (DMSO vs. aqueous buffers) .
Q. How can computational modeling optimize the design of this compound-based materials?
- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (HOMO/LUMO levels) and molecular docking to study interactions with biological targets. Validate models by synthesizing derivatives with modified substituents (e.g., varying alkyl chain lengths) and correlating computational predictions with experimental results (e.g., UV-Vis absorption, cyclic voltammetry). Use software like Gaussian or AutoDock, ensuring parameters (basis sets, solvation models) align with prior benchmarks .
Q. What methodologies are recommended for investigating the environmental fate of this compound?
- Methodological Answer : Conduct soil/water partitioning studies using OECD 121 guidelines. For biodegradation, use OECD 301F respirometry tests. Analyze metabolites via LC-MS/MS and compare to existing databases (e.g., EPA CompTox). Include abiotic controls (sterile samples) to distinguish microbial vs. chemical degradation. For field studies, use isotopic labeling (14C-tracers) to track compound distribution .
Q. How should researchers address discrepancies in literature regarding the compound’s spectroscopic data?
- Methodological Answer : Replicate conflicting studies under identical conditions (solvent, concentration, instrument calibration). Perform high-resolution NMR (600 MHz+) with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare results with computational NMR predictors (e.g., ACD/Labs). Publish raw data (e.g., FID files) in supplementary materials for peer validation .
Methodological Framework for Literature Review
Q. How to systematically evaluate prior studies on this compound’s applications?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews:
Define inclusion/exclusion criteria (e.g., peer-reviewed articles, 2000–2025).
Search databases (SciFinder, PubMed) using keywords: "this compound," "synthesis," "bioactivity."
Extract data into a matrix comparing synthesis routes, bioassay results, and analytical methods.
Critically appraise studies for bias (e.g., lack of negative controls).
Use tools like VOSviewer for bibliometric analysis to identify research gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
